Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with a 7-oxa (oxygen-containing) ring and an amino group at position 2. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling controlled functionalization during synthesis .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)13(14)8-12(9-13)4-6-16-7-5-12/h4-9,14H2,1-3H3 |
InChI Key |
QYKVBFWXBJQGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2(C1)CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents to introduce the amino group. One common method involves the use of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or oxo positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, properties, and applications of tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate and related spirocyclic compounds:
Biological Activity
Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate, identified by CAS number 1239319-82-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is part of a class of spirocyclic compounds that have been studied for their pharmacological properties, particularly in relation to chemokine receptor modulation and possible applications in treating various diseases.
- Molecular Formula : CHNO
- Molecular Weight : 240.34 g/mol
- Structure : The compound features a unique spirocyclic structure that contributes to its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Chemokine Receptor Modulation :
- Anti-inflammatory Properties :
- Immunomodulatory Effects :
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of various derivatives from spiro compounds, including this compound, demonstrating their potential as novel therapeutic agents .
- Another research effort explored the structure-activity relationship (SAR) of similar spirocyclic compounds, indicating that modifications at specific positions can enhance receptor binding affinity and selectivity .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
